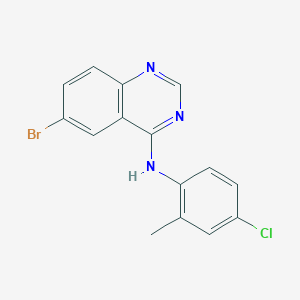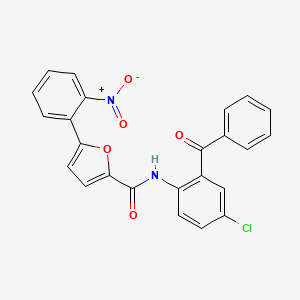![molecular formula C22H28N4O2S B5173494 N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-2-phenylethyl}-4-methylbenzenesulfonamide](/img/structure/B5173494.png)
N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-2-phenylethyl}-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-2-phenylethyl}-4-methylbenzenesulfonamide, commonly known as NGB 2904, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields.
Aplicaciones Científicas De Investigación
NGB 2904 has been studied for its potential applications in various research fields, including neuroscience, cancer research, and cardiovascular research. In neuroscience, NGB 2904 has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In cancer research, NGB 2904 has been shown to inhibit the growth of cancer cells and may be useful in the development of cancer treatments. In cardiovascular research, NGB 2904 has been shown to have vasodilatory effects and may be useful in the treatment of cardiovascular diseases.
Mecanismo De Acción
The exact mechanism of action of NGB 2904 is not fully understood. However, it is believed to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, NGB 2904 may help to prevent excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
NGB 2904 has been shown to have various biochemical and physiological effects, including neuroprotection, inhibition of cancer cell growth, and vasodilation. In neuroprotection, NGB 2904 has been shown to reduce neuronal damage and improve cognitive function in animal models of neurodegenerative diseases. In cancer research, NGB 2904 has been shown to inhibit the growth of cancer cells in vitro and in vivo. In cardiovascular research, NGB 2904 has been shown to have vasodilatory effects, which may help to improve blood flow and reduce blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using NGB 2904 in lab experiments is its potential for multiple applications in various research fields. Additionally, NGB 2904 has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development. However, one limitation of using NGB 2904 in lab experiments is its high cost, which may limit its accessibility to some researchers.
Direcciones Futuras
There are several future directions for research involving NGB 2904. One potential area of research is the development of NGB 2904-based drugs for the treatment of neurodegenerative diseases, cancer, and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of NGB 2904 and its potential applications in other research fields. Finally, research is needed to develop more cost-effective methods for synthesizing NGB 2904, which may help to increase its accessibility to researchers.
Métodos De Síntesis
The synthesis of NGB 2904 involves the reaction of 4-methylbenzenesulfonyl chloride with N-(2-aminoethyl)-4-methylbenzenesulfonamide, followed by the reaction of the resulting product with 2-(4-(2-cyanoethyl)-1-piperazinyl)ethylamine. The final product is obtained through purification and crystallization processes.
Propiedades
IUPAC Name |
N-[2-[4-(2-cyanoethyl)piperazin-1-yl]-2-phenylethyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2S/c1-19-8-10-21(11-9-19)29(27,28)24-18-22(20-6-3-2-4-7-20)26-16-14-25(15-17-26)13-5-12-23/h2-4,6-11,22,24H,5,13-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWWIGDPWGVFRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2)N3CCN(CC3)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B5173412.png)

![N,N-dimethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine](/img/structure/B5173421.png)

![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methyl-3-nitrobenzenesulfonate](/img/structure/B5173440.png)
![2-[(3,5-dinitrobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5173450.png)
![11-(2,3-dichlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5173453.png)
![3,3'-{1,4-phenylenebis[oxy(2-hydroxy-3,1-propanediyl)]}bis(1,3-thiazolidine-2,4-dione)](/img/structure/B5173463.png)
![N-(4-methylphenyl)-2-(5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5173464.png)
![[1-(4-ethoxybenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5173466.png)

![1-[2-(diethylamino)-2-oxoethyl]-N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5173472.png)

![N-[3-(dimethylamino)propyl]-5-nitro-2-furamide](/img/structure/B5173489.png)